(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine
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Overview
Description
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanamine group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the substituents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the substituents could play a crucial role in binding to these targets and exerting the desired effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(tert-Butyl)-4-phenylthiazol-5-yl)methanamine
- (2-(tert-Butyl)-4-(4-chlorophenyl)thiazol-5-yl)methanamine
- (2-(tert-Butyl)-4-(3-bromophenyl)thiazol-5-yl)methanamine
Uniqueness
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine is unique due to the specific combination of the tert-butyl, chlorophenyl, and methanamine groups attached to the thiazole ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H17ClN2S |
---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C14H17ClN2S/c1-14(2,3)13-17-12(11(8-16)18-13)9-5-4-6-10(15)7-9/h4-7H,8,16H2,1-3H3 |
InChI Key |
JFTLIJAVNSRJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)CN)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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